Computed LogP Differentiates 1-Cyclohexyl-2-methylpropyl Butyrate from Cyclohexyl Butyrate
Computed LogP values reveal a substantial hydrophobicity difference between 1-cyclohexyl-2-methylpropyl butyrate and the simpler cyclohexyl butyrate. The target compound exhibits a computed XLogP3-AA of 4.7 [1], whereas literature values for cyclohexyl butyrate (CAS 1551-44-6) report LogP of 3.30 (experimental) . This 1.4-unit increase in LogP suggests significantly greater lipophilicity, which may translate to higher substantivity on fabric or skin surfaces in fragrance applications, as well as altered partitioning behavior in complex food matrices.
| Evidence Dimension | Computed/Experimental LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.7 (computed) |
| Comparator Or Baseline | Cyclohexyl butyrate (CAS 1551-44-6): LogP = 3.30 (experimental) |
| Quantified Difference | Δ LogP ≈ +1.4 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem) vs. experimental LogP from parchem.com datasheet |
Why This Matters
Higher LogP directly impacts formulation behavior, including substantivity on substrates and release kinetics in flavor delivery systems, providing a physicochemical rationale for selecting this compound over simpler cyclohexyl esters when enhanced lipophilicity is desired.
- [1] PubChem. (2024). 1-Cyclohexyl-2-methylpropyl butyrate. Computed Properties. XLogP3-AA = 4.7. View Source
